Cas no 287384-85-4 (Ethyl 6-chloro-1-(cyanomethyl)-1h-pyrrolo[2,3-b]pyridine-2-carbox Ylate)

Ethyl 6-chloro-1-(cyanomethyl)-1h-pyrrolo[2,3-b]pyridine-2-carbox Ylate structure
287384-85-4 structure
Product Name:Ethyl 6-chloro-1-(cyanomethyl)-1h-pyrrolo[2,3-b]pyridine-2-carbox Ylate
CAS No:287384-85-4
MF:C12H10ClN3O2
MW:263.679701328278
CID:1436462
PubChem ID:21868767
Update Time:2025-04-20

Ethyl 6-chloro-1-(cyanomethyl)-1h-pyrrolo[2,3-b]pyridine-2-carbox Ylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-chloro-1-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbox ylate
    • RP07349
    • ethyl 6-chloro-1-(cyanomethyl)-7-azaindole-2-carboxylate
    • PubChem14654
    • SureCN5917928
    • CTK5A9018
    • AG-G-08837
    • 1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID, 6-CHLORO-1-(CYANOMETHYL)-, ETHYL ESTER
    • 287384-85-4
    • ethyl 6-chloro1-(cyanomethyl)-7-azaindole-2-carboxylate
    • NNRNEBLBXUONQF-UHFFFAOYSA-N
    • SCHEMBL5917508
    • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,6-chloro-1-(cyanomethyl)-,ethyl ester
    • Ethyl 6-chloro-1-(cyanomethyl)-1h-pyrrolo[2,3-b]pyridine-2-carbox Ylate
    • Inchi: 1S/C12H10ClN3O2/c1-2-18-12(17)9-7-8-3-4-10(13)15-11(8)16(9)6-5-14/h3-4,7H,2,6H2,1H3
    • InChI Key: NNRNEBLBXUONQF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2C=C(C(=O)OCC)N(CC#N)C2=N1

Computed Properties

  • Exact Mass: 263.0461543g/mol
  • Monoisotopic Mass: 263.0461543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.9Ų
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